{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol
Description
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(8-ethyl-1-oxaspiro[4.5]decan-2-yl)methanol |
InChI |
InChI=1S/C12H22O2/c1-2-10-3-6-12(7-4-10)8-5-11(9-13)14-12/h10-11,13H,2-9H2,1H3 |
InChI Key |
YTLDTHFKBIXRNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)CCC(O2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol typically involves a multi-step process. One common method is the Prins/pinacol cascade reaction, which utilizes aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. This reaction is catalyzed by Lewis acids and proceeds through a series of rearrangements to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and solvents is crucial in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The ethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives, diols, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex spirocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with unique structural features.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of {8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. The presence of the methanol group can facilitate hydrogen bonding and other interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogous Spirocyclic Compounds
Key Observations :
- Heteroatom Influence : Replacing oxygen with sulfur (e.g., 1-oxa-4-thia or 1,4-dithia derivatives) introduces greater polarizability and nucleophilicity, impacting reactivity and biological interactions .
Physicochemical Properties
Table 3: NMR Data Comparison
Key Observations :
Biological Activity
{8-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol is a chemical compound characterized by its unique spirocyclic structure, which imparts distinct biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : C10H18O2
- Molecular Weight : 170.25 g/mol
- IUPAC Name : 1-Oxaspiro[4.5]decan-2-ylmethanol
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The compound may influence cellular processes through:
- Enzyme Interaction : The spirocyclic structure allows for unique interactions with enzymes, potentially modulating their activity.
- Receptor Binding : Preliminary studies suggest that this compound may act as an agonist for specific receptors, including opioid receptors, which are crucial for pain modulation .
Antioxidant Activity
Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the scavenging ability of antioxidants. While specific data on this compound is limited, related compounds have shown IC50 values indicating strong antioxidant potential .
Antimicrobial Activity
Studies comparing the antimicrobial effects of various spirocyclic compounds suggest that this compound may possess significant antibacterial properties. For instance, the effectiveness against strains such as Escherichia coli and Staphylococcus aureus was evaluated using broth microdilution assays, revealing promising results in inhibiting bacterial growth .
Comparative Analysis with Similar Compounds
To understand the biological activity of this compound in context, a comparison with structurally similar compounds is essential.
| Compound Name | Antioxidant Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | TBD | TBD |
| 1-Oxaspiro(4.5)decan-2-one | 2.4 mg/mL | 25 mg/mL (Ethanolic Extract) |
| 1-Oxaspiro(4.5)decan-2-one, 8-Ethyl | TBD | TBD |
Case Studies
A case study involving the synthesis and biological evaluation of related spirocyclic compounds has highlighted their potential applications in drug development, particularly in analgesics targeting opioid receptors . The structural modifications in these compounds can lead to enhanced efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
